molecular formula C21H25ClN2O4S B2552534 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 941990-58-5

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2552534
CAS No.: 941990-58-5
M. Wt: 436.95
InChI Key: OUWUHOVWYWSCIJ-UHFFFAOYSA-N
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Description

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates several pharmacologically significant motifs. The N-(4-ethoxyphenyl)acetamide unit is a classic bioisostere found in analgesics like phenacetin, though this specific derivative is strictly for research purposes . The (4-chlorophenyl)sulfonyl group is a common feature in compounds with documented antibacterial and anti-enzymatic potential , as seen in sulfonyl-containing 1,3,4-oxadiazole derivatives . Furthermore, the integration of a piperidine ring is a frequent structural element in molecules designed for biological evaluation, including those with antimicrobial and anticancer activities against various cell lines . Based on its structural architecture, this acetamide derivative is a valuable compound for researchers investigating new bioactive agents, particularly in the fields of infectious diseases and oncology. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-2-28-19-10-8-17(9-11-19)23-21(25)15-18-5-3-4-14-24(18)29(26,27)20-12-6-16(22)7-13-20/h6-13,18H,2-5,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWUHOVWYWSCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction, typically using sulfonyl chloride in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an acylation reaction using an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Studies have demonstrated that derivatives of similar structures show significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression, such as acetylcholinesterase. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

StudyFocusFindings
Anticancer ActivityDemonstrated selective cytotoxicity against human cancer cells; effective against colon and breast cancer cell lines.
Enzyme InhibitionIdentified as an inhibitor of acetylcholinesterase, relevant for Alzheimer's treatment.
Antimicrobial PropertiesExhibited antimicrobial activity against E. coli and S. aureus, suggesting potential for infection treatment.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Structural Features of the Target Compound:

  • Piperidine ring : Sulfonylated at the 1-position with a 4-chlorophenyl group.
  • Acetamide group : Attached to the 2-position of piperidine, substituted with a 4-ethoxyphenyl group.

Similar Compounds Identified in Literature:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Structural Differences Reference
W-18 Piperidine 1-(4-Nitrophenylethyl)piperidylidene; 4-chlorophenyl sulfonamide ~434 (estimated) Nitrophenylethyl group; sulfonamide vs. sulfonyl
AC-90179 Piperidine 1-Methylpiperidin-4-yl; 4-methoxyphenyl acetamide; 4-methylbenzyl group 434.97 Methoxyphenyl vs. ethoxyphenyl; benzyl substitution
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine 4-Methylphenyl sulfonyl; 4-fluorophenyl acetamide ~421 (estimated) Piperazine vs. piperidine; fluorophenyl substitution
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Piperidine 4-Methylpiperidinyl sulfonyl; 4-methoxyphenyl acetamide ~458 (estimated) Methoxyphenyl; sulfonyl on phenyl ring

Key Observations :

  • The target compound’s 4-ethoxyphenyl acetamide distinguishes it from analogs with methoxy (AC-90179) or fluoro () substituents.
  • Piperidine vs. piperazine cores (e.g., ) influence conformational flexibility and hydrogen-bonding capacity.

Pharmacological Profiles

Target Compound:

No direct pharmacological data are provided in the evidence.

Comparison with Analogs:

AC-90179 :

  • Activity : Potent 5-HT2A inverse agonist with minimal affinity for D2 or H1 receptors.
  • Key Difference : The 4-methylbenzyl and 1-methylpiperidinyl groups in AC-90179 enhance selectivity for 5-HT2A over dopamine receptors, whereas the target compound’s ethoxyphenyl group may favor different interactions .

Key Difference: The absence of a phenylethyl group in the target compound likely reduces opioid receptor affinity .

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide :

  • Fluorophenyl groups often enhance metabolic stability and bioavailability compared to ethoxyphenyl .

Physicochemical Properties

Property Target Compound AC-90179 W-18
Molecular Weight ~480 (estimated) 434.97 ~434 ~421
LogP (Predicted) ~3.5 (high lipophilicity) 3.8 4.1 3.2
Solubility Low (sulfonyl/aryl groups) Moderate Low Moderate
Bioavailability Potentially limited (bulky groups) Limited (rapid metabolism) Unknown Improved (fluorine substitution)

Notes:

  • The 4-ethoxyphenyl group in the target compound may increase steric hindrance, reducing oral bioavailability compared to AC-90179 .

Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, a sulfonyl group, and an ethoxyphenyl acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C21H25ClN2O4SC_{21}H_{25}ClN_{2}O_{4}S, with a molecular weight of approximately 436.95 g/mol. The synthesis typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable amines and dihaloalkanes.
  • Introduction of the Sulfonyl Group : Accomplished via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative under basic conditions.
  • Attachment of the Chlorophenyl Moiety : This is done through nucleophilic substitution reactions involving chlorobenzene derivatives.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antibacterial Activity : Studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. Notably, some derivatives have exhibited strong inhibitory activity against these enzymes, indicating potential therapeutic applications in treating conditions like Alzheimer's disease and other enzyme-related disorders .

The mechanism of action for this compound likely involves interactions with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor signaling pathways, leading to various biological effects such as anti-inflammatory or analgesic responses .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can be beneficial:

Compound NameKey FeaturesBiological Activity
2-(1-(4-fluorophenyl)sulfonyl)piperidin-2-yl-N-(2-(methylthio)phenyl)acetamideContains fluorine and methylthio groupsPotential enzyme inhibition
N-(4-methylphenyl)-N'-(4-chlorophenyl)ureaUrea derivative with similar aromatic groupsAnticancer activity
4-chloro-N-(3-fluoro-4-methylphenyl)benzamideBenzamide structure with similar substitutionsAntimicrobial properties

Case Studies and Research Findings

  • Antibacterial Screening : A series of synthesized compounds bearing the piperidine nucleus have shown varying degrees of antibacterial activity, with some exhibiting strong inhibition against Salmonella typhi .
  • Enzyme Inhibition Studies : The synthesized derivatives were tested for their inhibitory effects on AChE and urease, revealing that several compounds demonstrated IC50 values indicating potent enzyme inhibition .
  • Molecular Docking Studies : In silico studies have illustrated how these compounds interact at the molecular level with target enzymes and receptors, further supporting their potential as therapeutic agents .

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